2,4-Dibromo-6-{[(2-methoxyphenyl)imino]methyl}benzenol
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Overview
Description
2,4-Dibromo-6-{[(2-methoxyphenyl)imino]methyl}benzenol is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms at the 2 and 4 positions, a methoxy group at the 2 position of the phenyl ring, and an imino group linking the methoxyphenyl to the benzenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-{[(2-methoxyphenyl)imino]methyl}benzenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced imino derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,4-Dibromo-6-{[(2-methoxyphenyl)imino]methyl}benzenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-{[(2-methoxyphenyl)imino]methyl}benzenol involves its interaction with molecular targets through its functional groups. The bromine atoms and imino group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to specific enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar in structure but with a methyl group instead of the imino and methoxy groups.
2,6-Dibromo-4-methoxyphenol: Contains a methoxy group but lacks the imino group.
Uniqueness
2,4-Dibromo-6-{[(2-methoxyphenyl)imino]methyl}benzenol is unique due to the presence of both the imino and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dibromo-6-[(2-methoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO2/c1-19-13-5-3-2-4-12(13)17-8-9-6-10(15)7-11(16)14(9)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHUGEJJWIJBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(C(=CC(=C2)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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